molecular formula C21H28N2O2 B075769 alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide CAS No. 1506-00-9

alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide

Cat. No. B075769
CAS RN: 1506-00-9
M. Wt: 340.5 g/mol
InChI Key: BULQNWJGGGMADX-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide, also known as AINA, is a synthetic compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. AINA is a member of the naphthalene family and is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.

Mechanism Of Action

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide exerts its pharmacological effects by selectively inhibiting nNOS, which is a key enzyme involved in the production of NO in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide binds to the active site of nNOS and prevents the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a beneficial effect on various neurological disorders.

Biochemical And Physiological Effects

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of NO production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a neuroprotective effect in various animal models of neurological disorders by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is a potent inhibitor of nNOS and has been extensively studied for its potential use as a pharmacological tool in various scientific studies. One of the major advantages of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in lab experiments is its selectivity towards nNOS, which allows for the specific inhibition of this enzyme without affecting other isoforms of NOS. However, one of the limitations of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

The potential use of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide as a pharmacological tool in various scientific studies is an area of ongoing research. Future studies could focus on the development of more potent and selective inhibitors of nNOS, as well as the investigation of the therapeutic potential of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in various neurological disorders. Additionally, the development of novel drug delivery systems could help to overcome the solubility limitations of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide and improve its efficacy in experimental settings.

Synthesis Methods

The synthesis of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is through the condensation of 2-morpholinoethylamine with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide.

Scientific Research Applications

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of nitric oxide (NO) production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.

properties

CAS RN

1506-00-9

Product Name

alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanamide

InChI

InChI=1S/C21H28N2O2/c1-16(2)21(20(22)24,10-11-23-12-14-25-15-13-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,16H,10-15H2,1-2H3,(H2,22,24)

InChI Key

BULQNWJGGGMADX-UHFFFAOYSA-N

SMILES

CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide

Origin of Product

United States

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